Fmoc-Aad(otBu)-OH

Vue d'ensemble

Description

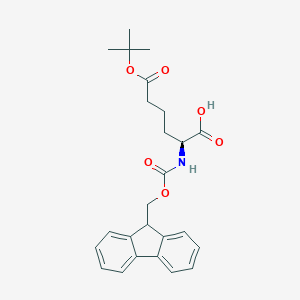

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fabrication de Matériaux Fonctionnels

Les acides aminés modifiés par Fmoc, y compris Fmoc-Aad(otBu)-OH, sont utilisés comme blocs de construction bio-inspirés pour la fabrication de matériaux fonctionnels . La nature hydrophobe et aromatique inhérente du groupement Fmoc favorise l'association des blocs de construction, ce qui les rend utiles dans diverses applications .

Culture Cellulaire

Les propriétés des acides aminés modifiés par Fmoc les rendent adaptés aux applications liées à la culture cellulaire . Ils peuvent fournir un environnement favorable à la croissance et à la prolifération des cellules .

Bio-Modélisation

this compound peut être utilisé dans la bio-modélisation, où les structures biologiques sont utilisées comme modèles pour la synthèse de matériaux aux structures complexes . Cela peut être particulièrement utile dans le domaine de la nanotechnologie .

Applications Optiques

Les propriétés d'auto-assemblage de this compound peuvent être exploitées pour des applications optiques . La capacité à former des nanostructures aux morphologies diverses en fait un matériau prometteur dans ce domaine .

Administration de Médicaments

this compound peut être utilisé dans des systèmes d'administration de médicaments . Sa capacité à former des structures auto-assemblées peut être utilisée pour encapsuler les médicaments et les délivrer à des sites spécifiques dans l'organisme

Mécanisme D'action

Target of Action

Fmoc-Aad(otBu)-OH, also known as Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are therefore the peptide sequences that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets through the formation of peptide bonds, which are the primary linkages in protein and peptide structures . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions . The tert-butyl ester (otBu) group also serves a protective role, specifically for the carboxyl group of the amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific peptide sequences it is incorporated into. As a building block in peptide synthesis, it can be part of a wide variety of peptides, each of which may be involved in different biochemical pathways .

Pharmacokinetics

The peptides it forms may have diverse adme properties depending on their specific structures and sequences .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific peptides it is incorporated into. These peptides can have a wide range of biological activities, from enzymatic catalysis to signal transduction .

Action Environment

The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of peptide bond formation and the stability of the protective Fmoc and otBu groups .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as Fmoc-Aad(otBu)-OH, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 439.5 g/mol. It is primarily utilized as a building block in peptide synthesis due to its unique structural features that facilitate the formation of peptide bonds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.5 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is largely dependent on its incorporation into peptides. The compound interacts with various biochemical pathways through the formation of peptide bonds, influencing processes such as enzymatic catalysis and signal transduction. The specific activity and effectiveness of peptides synthesized from this compound can vary widely based on their sequences and structures.

Biochemical Pathways

The incorporation of this compound into peptides can affect several key biochemical pathways:

- Enzymatic Activity : Peptides may act as enzyme inhibitors or activators.

- Signal Transduction : Some peptides can modulate cellular signaling pathways.

- Antimicrobial Activity : Certain peptide derivatives exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

Research indicates that derivatives of compounds containing the fluorenyl group, such as this compound, display diverse biological activities:

- Antimicrobial Properties : Fluorenone derivatives have been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anticancer Activity : Some fluorenone derivatives exhibit antiproliferative effects, acting as inhibitors of topoisomerase enzymes involved in DNA replication .

- Antioxidant Effects : Compounds in this class have demonstrated potential antioxidant properties, contributing to their therapeutic applications .

Antimicrobial Activity Study

A study conducted on various fluorenone derivatives indicated that modifications in the aryl moiety significantly influenced their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against bacterial biofilms and planktonic states .

Anticancer Research

In a separate investigation, new derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results suggested that specific structural modifications improved their potency as topoisomerase inhibitors, indicating potential for development into cancer therapeutics .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAQPKWVSSKJC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575604 | |

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159751-47-0 | |

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.